
N-(2-Bromo-phenyl)-2-hydroxy-4-methyl-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-Bromo-phenyl)-2-hydroxy-4-methyl-benzamide” is a compound that contains a benzamide group (a benzene ring attached to a CONH2 group), a bromine atom attached to the benzene ring, and a hydroxy (OH) group and a methyl (CH3) group attached to the benzamide’s benzene ring .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, benzamides are typically synthesized by reacting a benzoyl chloride with an amine . The bromine atom and the hydroxy and methyl groups could be added to the benzene ring in subsequent steps using appropriate reagents .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring core with the various functional groups (bromine, hydroxy, methyl, and amide) attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Benzamides, including those substituted with other functional groups, can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the carbonyl group or at the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature and position of its functional groups. For example, the presence of the polar amide and hydroxy groups could enhance its solubility in polar solvents .科学的研究の応用
N-(2-Bromo-phenyl)-2-hydroxy-4-methyl-benzamide has a wide range of applications in scientific research. It has been used to study the binding of drugs to proteins, as well as the effects of drugs on various biochemical pathways. It has also been used to study the structure and function of enzymes, and to investigate the effects of drugs on various physiological systems. Additionally, this compound has been used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the immune system.
作用機序
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been involved in palladium-catalyzed heck/suzuki cascade reactions . In these reactions, the compound interacts with its targets, leading to changes in the molecular structure .
Biochemical Pathways
It’s known that similar compounds participate in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction .
Result of Action
Similar compounds have been shown to result in the formation of new carbon-carbon bonds through palladium-catalyzed reactions .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
実験室実験の利点と制限
N-(2-Bromo-phenyl)-2-hydroxy-4-methyl-benzamide has several advantages for use in laboratory experiments. It is a highly versatile compound, with a wide range of potential uses. Additionally, it is a relatively stable compound, with a low potential for decomposition. Finally, this compound is relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not soluble in water, and it can only be used in a limited range of experiments.
将来の方向性
There are several potential future directions for the use of N-(2-Bromo-phenyl)-2-hydroxy-4-methyl-benzamide. It could be used in the development of new drugs and therapies, as well as in the development of new diagnostic tools. Additionally, this compound could be used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the immune system. Finally, this compound could be used to study the structure and function of enzymes, as well as to investigate the effects of drugs on various biochemical pathways.
合成法
N-(2-Bromo-phenyl)-2-hydroxy-4-methyl-benzamide is synthesized through a multi-step process, beginning with the reaction of 2-bromophenol and 4-methylbenzamide in aqueous sodium hydroxide. The resulting product is then treated with aqueous hydrochloric acid, followed by a reaction with sodium nitrite and hydrochloric acid. The final product is then purified by recrystallization.
Safety and Hazards
特性
IUPAC Name |
N-(2-bromophenyl)-2-hydroxy-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-9-6-7-10(13(17)8-9)14(18)16-12-5-3-2-4-11(12)15/h2-8,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWNLKAWOORDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)


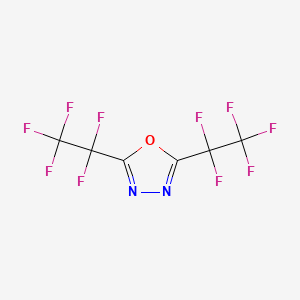
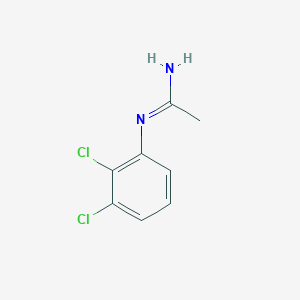


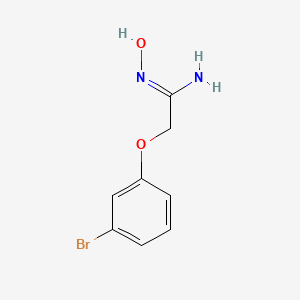
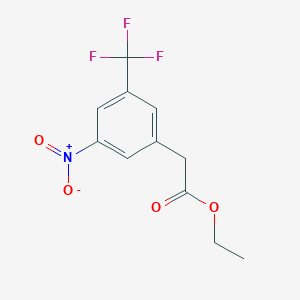
![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)
![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)

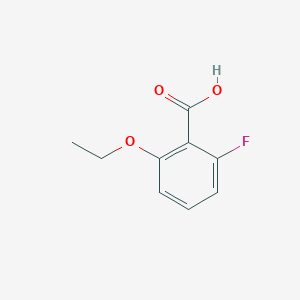
![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B6332761.png)